molecular formula C10H12ClNO B13637267 [3-Chloro-4-(prop-2-en-1-yloxy)phenyl]methanamine

[3-Chloro-4-(prop-2-en-1-yloxy)phenyl]methanamine

Cat. No.: B13637267
M. Wt: 197.66 g/mol
InChI Key: XWZXWEKCAKNAQI-UHFFFAOYSA-N
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Description

[3-Chloro-4-(prop-2-en-1-yloxy)phenyl]methanamine is an organic compound that belongs to the class of aromatic amines It features a chloro-substituted phenyl ring with a prop-2-en-1-yloxy group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Chloro-4-(prop-2-en-1-yloxy)phenyl]methanamine can be achieved through several steps:

    Starting Material: The synthesis begins with 3-chloro-4-hydroxybenzaldehyde.

    Alkylation: The hydroxyl group is alkylated with allyl bromide in the presence of a base such as potassium carbonate to form 3-chloro-4-(prop-2-en-1-yloxy)benzaldehyde.

    Reduction: The aldehyde group is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

    Amination: Finally, the alcohol is converted to the amine through a reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology and Medicine:

    Pharmaceuticals: Investigated for potential use in drug development, particularly for its amine functionality which is common in many bioactive compounds.

    Biological Probes: Used in the development of probes for studying biological systems.

Industry:

    Materials Science:

Mechanism of Action

The mechanism of action of [3-Chloro-4-(prop-2-en-1-yloxy)phenyl]methanamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

    [3-Chloro-4-(prop-2-en-1-yloxy)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine.

    [3-Chloro-4-(prop-2-en-1-yloxy)phenyl]acetic acid: Similar structure but with a carboxylic acid group instead of an amine.

Uniqueness:

    Functional Groups: The presence of both a chloro group and a prop-2-en-1-yloxy group makes it unique compared to other aromatic amines.

    Reactivity: The combination of these functional groups provides unique reactivity patterns, making it useful in specific synthetic applications.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

(3-chloro-4-prop-2-enoxyphenyl)methanamine

InChI

InChI=1S/C10H12ClNO/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h2-4,6H,1,5,7,12H2

InChI Key

XWZXWEKCAKNAQI-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1)CN)Cl

Origin of Product

United States

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